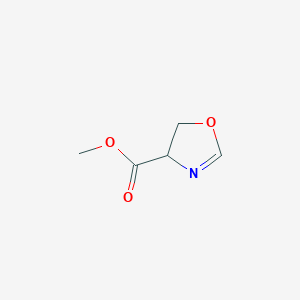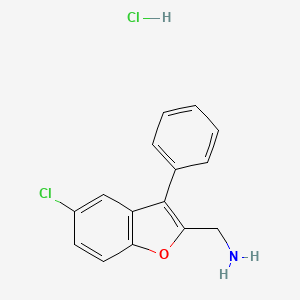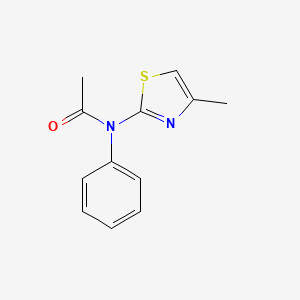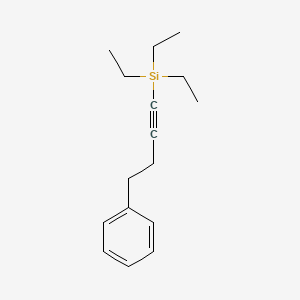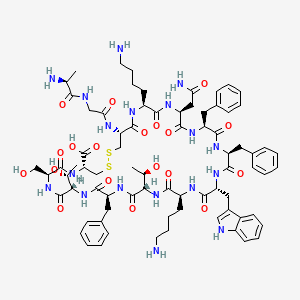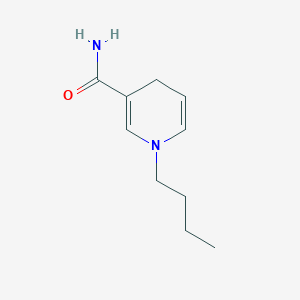
1-Butyl-1,4-dihydropyridine-3-carboxamide
Descripción general
Descripción
1-Butyl-1,4-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is also known as 1-n-butyl-1,4-dihydronicotinamide .
Synthesis Analysis
The synthesis of 1,4-dihydropyridines (1,4-DHPs), which includes this compound, has been a subject of interest in recent years . The Hantzsch reaction, Hantzsch-like reaction, and newly developed cascade cyclization are the main methods that have been developed for the synthesis of 1,4-DHPs .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,4-dihydropyridine (1,4-DHP) motif, which is a prominent six-membered N-heterocyclic skeleton prevalent in natural alkaloids, commercially available drugs, pharmaceutically useful molecules, synthetic key intermediates, agrochemicals, and functional materials .Chemical Reactions Analysis
The chemical reactions involving 1,4-DHPs, including this compound, have been extensively studied. The construction of 1,4-DHPs with structural and functional modifications using multi-component one-pot and green synthetic methodologies has been highlighted in recent accomplishments .Aplicaciones Científicas De Investigación
Modification and Derivatization
1-Butyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical modifications, resulting in a range of derivatives with different properties. Tada and Yokoi (1989) demonstrated the reactivity of pyridine-3-carboxamide with alkyl radicals, leading to mono-, di-, and tri-alkylated products. This modification process can yield products like tetrahydronaphthyridinone derivatives, suggesting a pathway for creating diverse molecular structures from the base compound (Tada & Yokoi, 1989).
Anti-tubercular Activity
Recent research has shown that derivatives of 1,4-dihydropyridine-3-carboxamide exhibit significant anti-tubercular activity. Iman et al. (2015) synthesized new derivatives using Hantzsch condensation and found that these compounds inhibited the growth of Mycobacterium tuberculosis. This highlights the potential of this compound derivatives in developing new anti-tuberculosis drugs (Iman et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The field of cascade cyclization for the construction of 1,4-DHPs has been continuously expanding during the last decades because of their broad-spectrum biological and synthetic importance . Future research may focus on developing new methods for constructing 1,4-DHPs based on different C4 sources, which may be beneficial for improving the biological activity of 1,4-DHPs .
Propiedades
IUPAC Name |
1-butyl-4H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-3-6-12-7-4-5-9(8-12)10(11)13/h4,7-8H,2-3,5-6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABFCBPGJNYLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CCC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



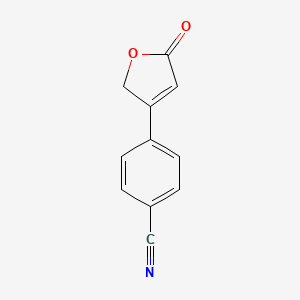
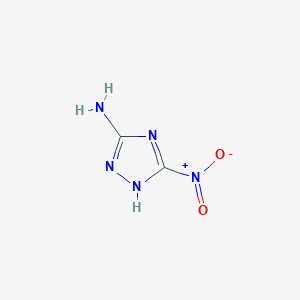

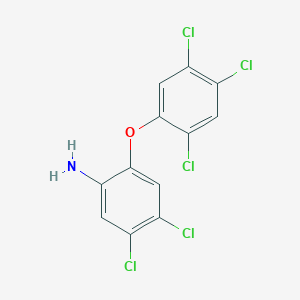
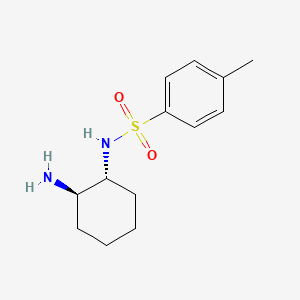

![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3273506.png)
